6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17697599
InChI: InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-3-1-2-4-11-6/h1-5H,(H,15,16)(H,12,13,14)
SMILES:
Molecular Formula: C10H7N3O3
Molecular Weight: 217.18 g/mol

6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17697599

Molecular Formula: C10H7N3O3

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
IUPAC Name 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-3-1-2-4-11-6/h1-5H,(H,15,16)(H,12,13,14)
Standard InChI Key VZAHIDKEGSCWOO-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 5-hydroxy-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-4-carboxylic acid according to IUPAC nomenclature rules . Alternative synonyms include:

  • 5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid

  • CHEMBL181602

  • 5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid .

Molecular Formula and Weight

The molecular formula is C₁₀H₇N₃O₄, with a calculated molecular weight of 233.18 g/mol .

Registry Identifiers

IdentifierValue
CAS Registry Number766557-40-8
PubChem CID135446970
ChEMBL IDCHEMBL181602
DSSTox Substance IDDTXSID40696148

Structural Characteristics

2D and 3D Conformations

The compound’s planar pyrimidine ring (positions 1–6) is substituted at:

  • Position 2: Pyridin-2-yl group (aromatic nitrogen at position 2 of the pyridine ring).

  • Position 4: Carboxylic acid (-COOH).

  • Positions 5 and 6: Hydroxyl (-OH) and ketone (=O) groups, respectively .

Table 1: Key Structural Descriptors

DescriptorValue
SMILESC1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
InChIInChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15)
InChIKeyGHGUXTXCARENBN-UHFFFAOYSA-N

The 3D conformation reveals intramolecular hydrogen bonding between the hydroxyl (O-H) and ketone (C=O) groups, stabilizing the tautomeric form .

Synthesis and Preparation

Purification and Characterization

Crude products are typically purified via:

  • Acid-base recrystallization: Using 2N HCl to isolate the protonated form.

  • Decolorization: Activated carbon treatment to remove impurities .
    Reported melting points for analogous compounds range from 254–265°C .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its ionizable groups:

  • Carboxylic acid: Enhances water solubility at neutral/basic pH.

  • Hydroxyl groups: Participate in hydrogen bonding, affecting crystalline stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator